molecular formula C19H19NO4 B6226151 2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 453555-35-6

2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No. B6226151
CAS RN: 453555-35-6
M. Wt: 325.4
InChI Key:
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Description

2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate, also known as 2-Oxo-3-Methyl-Tetrahydroacridine-9-carboxylate (2-OMTHAC), is a synthetic compound that has been studied for its potential applications in the fields of medicine and biochemistry. 2-OMTHAC has been studied for its ability to interact with various biological targets, including enzymes, proteins, and nucleic acids, making it a promising candidate for therapeutic and research applications.

Scientific Research Applications

2-OMTHAC has been studied for its potential applications in the fields of medicine and biochemistry. It has been shown to have the ability to interact with several biological targets, including enzymes, proteins, and nucleic acids. This makes it a promising candidate for use in therapeutic and research applications. For example, 2-OMTHAC has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-OMTHAC has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-OMTHAC is not yet fully understood. However, it is believed that 2-OMTHAC binds to certain enzymes and proteins, resulting in the inhibition of their activity. In particular, 2-OMTHAC has been shown to bind to the enzyme acetylcholinesterase, resulting in the inhibition of its activity. This inhibition of acetylcholinesterase activity has been shown to have beneficial effects in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-OMTHAC have not yet been fully elucidated. However, it is believed that 2-OMTHAC binds to certain enzymes and proteins, resulting in the inhibition of their activity. This inhibition of enzyme and protein activity has been shown to have beneficial effects in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, 2-OMTHAC has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-OMTHAC is a relatively easy compound to synthesize and has the potential to be used in a variety of laboratory experiments. It has the ability to interact with various biological targets, making it a promising candidate for therapeutic and research applications. However, the mechanism of action of 2-OMTHAC is not yet fully understood and its biochemical and physiological effects have not yet been fully elucidated. In addition, 2-OMTHAC is a relatively new compound and has not yet been widely tested in laboratory experiments.

Future Directions

As a relatively new compound, there are many potential future directions for the study of 2-OMTHAC. One potential area of research is to further elucidate the mechanism of action of 2-OMTHAC and to better understand its biochemical and physiological effects. In addition, further research is needed to identify potential therapeutic applications of 2-OMTHAC, such as its potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to identify potential new synthetic methods for the synthesis of 2-OMTHAC.

Synthesis Methods

2-OMTHAC can be synthesized using a variety of methods. The most common method is the reductive amination of 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid with oxooxalanyl chloride. This reaction produces 2-OMTHAC and hydrochloric acid as byproducts. Other methods of synthesis include the reaction of 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid with a variety of other compounds, such as ethyl chloroformate, triethylamine, and pyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate' involves the condensation of 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid with 2-oxooxolan-3-yl chloride in the presence of a base to form the desired ester.", "Starting Materials": [ "2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid", "2-oxooxolan-3-yl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of 2-oxooxolan-3-yl chloride to the reaction mixture.", "Step 3: Add a base (e.g. triethylamine) to the reaction mixture to catalyze the condensation reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] }

CAS RN

453555-35-6

Product Name

2-oxooxolan-3-yl 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate

Molecular Formula

C19H19NO4

Molecular Weight

325.4

Purity

95

Origin of Product

United States

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